

Generating a Tpm4 Knockout Mouse Model: Application Notes and Protocols

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Compound of Interest

Compound Name: *tropomyosin-4*

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Abstract

This document provides a comprehensive guide for the generation and characterization of a Tropomyosin 4 (Tpm4) knockout mouse model. Tropomyosin 4 is an actin-binding protein involved in the regulation of cytoskeleton dynamics. Unlike other tropomyosin isoforms, Tpm4 is not essential for embryonic development, and knockout mice are viable. However, they exhibit a distinct phenotype of macrothrombocytopenia, characterized by a reduced platelet count and an increased mean platelet volume.^{[1][2]} This makes the Tpm4 knockout mouse a valuable *in vivo* model for studying the molecular mechanisms of platelet formation (thrombopoiesis) and for the development of therapeutic strategies for related human disorders. This guide details the protocols for generating a Tpm4 knockout mouse using CRISPR-Cas9 technology, subsequent genotyping, and phenotypic analysis.

Introduction to Tropomyosin 4

Tropomyosins are a family of highly conserved proteins that bind to actin filaments and play a crucial role in regulating the function of the actin cytoskeleton in both muscle and non-muscle cells. In vertebrates, four genes (TPM1, TPM2, TPM3, and TPM4) encode for over 40 different tropomyosin isoforms through alternative splicing. While knockouts of Tpm1, Tpm2, and Tpm3 in mice are embryonically lethal, Tpm4 knockout mice are viable and outwardly healthy.^[2] The primary phenotype observed in these mice is a dose-dependent macrothrombocytopenia, a condition also seen in humans with certain TPM4 mutations.^{[1][2]} This specific phenotype

highlights the non-redundant role of Tpm4 in the terminal stages of platelet production from megakaryocytes.[1][2]

Data Presentation

The hallmark of the Tpm4 knockout mouse is a significant alteration in platelet parameters. The following table summarizes the quantitative hematological data from wild-type, heterozygous, and homozygous Tpm4 knockout mice, demonstrating the gene-dosage effect on platelet count and mean platelet volume (MPV).

Genotype	Platelet Count (x10 ⁹ /L)	Mean Platelet Volume (fL)
Tpm4 +/+ (Wild-Type)	~1000	~5.5
Tpm4 +/- (Heterozygous)	~600	~6.5
Tpm4 -/- (Homozygous)	~300	~7.5

Data adapted from studies on Tpm4 knockout mice on a C57BL/6 background.[2] Actual values may vary based on the specific mouse strain and analytical equipment used.

Experimental Protocols

Generation of Tpm4 Knockout Mice using CRISPR-Cas9

This protocol outlines the generation of Tpm4 knockout mice by introducing a frameshift mutation in an early exon of the Tpm4 gene using the CRISPR-Cas9 system.

1.1. sgRNA Design and Synthesis

- **Target Selection:** Select a target sequence within an early exon of the mouse Tpm4 gene (e.g., exon 1b of the Tpm4.2 isoform). The target should be a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3') for *Streptococcus pyogenes* Cas9.
- **sgRNA Design Tools:** Utilize online sgRNA design tools (e.g., CHOPCHOP, IDT's CRISPR guide RNA design tool) to identify potential sgRNA sequences with high on-target efficiency and low off-target potential.[3][4]

- sgRNA Synthesis: Synthesize the sgRNA using a commercially available in vitro transcription kit or order synthetic sgRNAs.

1.2. Preparation of Microinjection Mix

Prepare a microinjection mix containing Cas9 protein and the designed sgRNA. The use of Cas9 protein complexed with sgRNA (ribonucleoprotein, RNP) is recommended for higher efficiency and reduced off-target effects.

- Reagents:

- Cas9 Nuclease
- Synthesized sgRNA
- Microinjection Buffer (e.g., 1 mM Tris-HCl, 0.1 mM EDTA, pH 7.5)

- Procedure:

- Resuspend Cas9 protein and sgRNA in the microinjection buffer to the desired stock concentrations.
- Incubate the Cas9 protein and sgRNA at a 1:1 molar ratio at 37°C for 10-15 minutes to allow for RNP complex formation.
- Dilute the RNP complex in microinjection buffer to the final working concentration (e.g., Cas9: 20 ng/µL, sgRNA: 10 ng/µL).
- Centrifuge the microinjection mix to pellet any precipitates before microinjection.

1.3. Zygote Microinjection and Embryo Transfer

- Superovulation and Mating: Induce superovulation in female mice (e.g., C57BL/6J strain) by intraperitoneal injection of pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later. Mate the superovulated females with stud males.
- Zygote Collection: Collect fertilized zygotes from the oviducts of the mated females.

- Microinjection: Microinject the prepared RNP solution into the cytoplasm or pronucleus of the collected zygotes.[5][6]
- Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.[7][8]

Genotyping of Tpm4 Knockout Mice

Founder (F0) mice and their subsequent offspring must be genotyped to identify individuals carrying the desired mutation.

2.1. Genomic DNA Extraction from Tail Biopsies

- Sample Collection: Collect a small tail biopsy (1-2 mm) from weaned pups.
- DNA Extraction Protocol (Alkaline Lysis Method):
 - Place the tail biopsy in a microcentrifuge tube containing 75 µL of Alkaline Lysis Buffer (25 mM NaOH, 0.2 mM EDTA).
 - Incubate at 95°C for 30-60 minutes.
 - Cool the tube on ice and add 75 µL of Neutralization Buffer (40 mM Tris-HCl, pH 5.5).
 - Vortex the tube and centrifuge to pellet the debris. The supernatant contains the genomic DNA.[9]

2.2. PCR-based Genotyping

- Primer Design: Design PCR primers flanking the sgRNA target site in the Tpm4 gene. A three-primer PCR strategy can be employed to distinguish between wild-type, heterozygous, and homozygous knockout alleles in a single reaction.
 - Forward Primer 1 (Fwd1): Binds upstream of the target site.
 - Reverse Primer (Rev): Binds downstream of the target site.

- Forward Primer 2 (Fwd2) or Reverse Primer specific to a large deletion: Can be used if a larger deletion is intended.
- PCR Reaction Mix (20 μ L):
 - 10 μ L of 2x PCR Master Mix
 - 1 μ L of Forward Primer 1 (10 μ M)
 - 1 μ L of Reverse Primer (10 μ M)
 - 1 μ L of genomic DNA extract
 - 7 μ L of nuclease-free water
- PCR Cycling Conditions:
 - Initial Denaturation: 95°C for 3 minutes
 - 35 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 55-65°C for 30 seconds (optimize for specific primers)
 - Extension: 72°C for 30-60 seconds
 - Final Extension: 72°C for 5 minutes
- Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel. The size of the amplified fragments will indicate the genotype. Indels introduced by CRISPR-Cas9 can be confirmed by Sanger sequencing of the PCR product.

Phenotypic Analysis

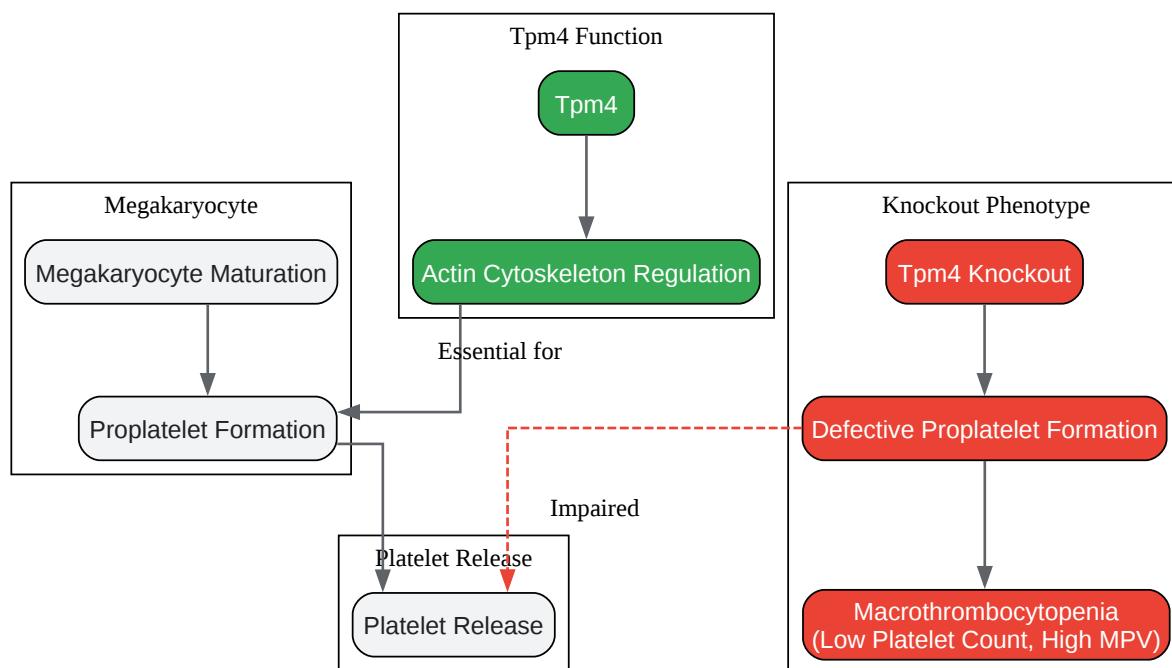
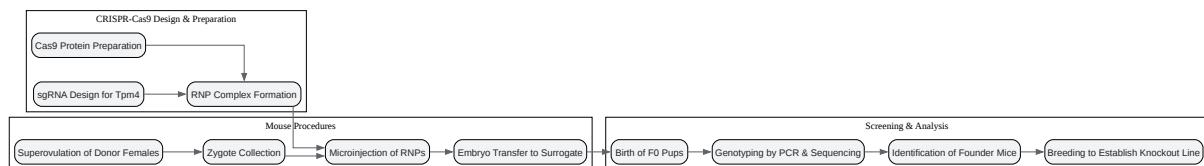
The primary phenotype of Tpm4 knockout mice is macrothrombocytopenia.

3.1. Hematological Analysis

- Blood Collection: Collect peripheral blood from the mice via the tail vein or retro-orbital sinus into EDTA-coated tubes.
- Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine platelet count, mean platelet volume (MPV), and other blood cell parameters.

Visualization of Workflows and Pathways

Experimental Workflow for Tpm4 Knockout Mouse Generation



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- To cite this document: BenchChem. [Generating a Tpm4 Knockout Mouse Model: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1170905#generating-a-tpm4-knockout-mouse-model>

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